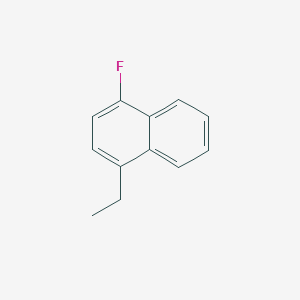![molecular formula C10H18 B14637191 1,4-Dimethylbicyclo[2.2.2]octane CAS No. 56579-29-4](/img/structure/B14637191.png)
1,4-Dimethylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[222]octane framework with two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts. These catalysts help in achieving high selectivity and yield. The process may involve the use of ethylenediamine or piperazine as starting materials, which are then subjected to specific reaction conditions to produce the target compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,4-Dimethylbicyclo[2.2.2]octane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
1,4-Dimethylbicyclo[2.2.2]octane can be compared with other similar bicyclic compounds:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of carbon and nitrogen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other bicyclic compounds .
Comparison with Similar Compounds
- Quinuclidine
- Tropane
- Bicyclo[2.2.1]heptane derivatives
Properties
CAS No. |
56579-29-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,4-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-9-3-6-10(2,7-4-9)8-5-9/h3-8H2,1-2H3 |
InChI Key |
LDCFEAFMWBVWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
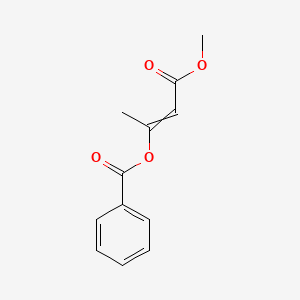
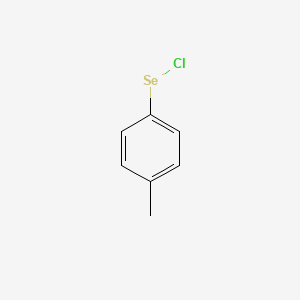
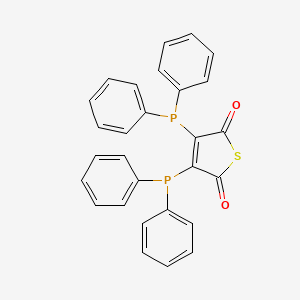
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
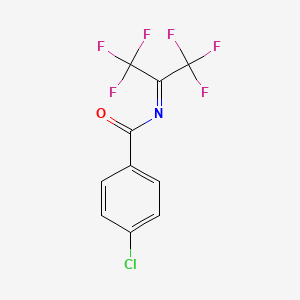
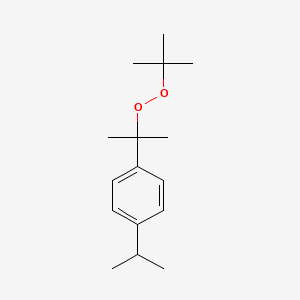
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
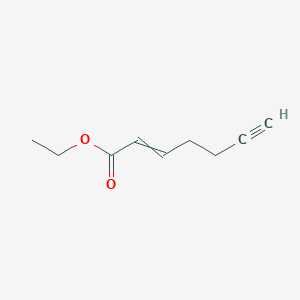
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
